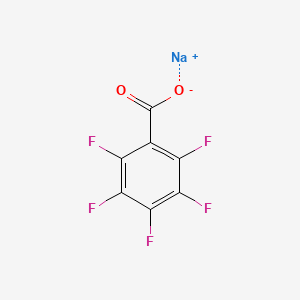

Sodium 2,3,4,5,6-pentafluorobenzoate

描述

Sodium 2,3,4,5,6-pentafluorobenzoate is a chemical compound with the molecular formula C7HF5NaO2. It is a sodium salt of pentafluorobenzoic acid, characterized by the presence of five fluorine atoms attached to a benzene ring, making it highly fluorinated. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Sodium 2,3,4,5,6-pentafluorobenzoate can be synthesized through the nucleophilic substitution reaction of pentafluorobenzene with sodium hydroxide. The reaction typically involves the following steps:

Reactants: Pentafluorobenzene and sodium hydroxide.

Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution of a fluorine atom by a hydroxyl group, forming pentafluorobenzoic acid.

Neutralization: The resulting pentafluorobenzoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle significant quantities of reactants.

Controlled Conditions: Maintaining precise temperature and pH conditions to ensure high yield and purity.

Purification: Employing purification techniques such as crystallization and filtration to obtain the final product.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of five fluorine atoms activates the benzene ring for nucleophilic substitution. This reactivity is exploited in:

-

Fluorine displacement by oxygen- or nitrogen-based nucleophiles under basic conditions.

-

Regioselective substitution at the para position relative to the carboxylate group due to steric and electronic effects .

Example Reaction:

Conditions: Aqueous NaOH, 80–100°C, 12–24 h.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound serves as a precursor to active esters for palladium- or copper-catalyzed couplings:

Suzuki-Miyaura Coupling

Diarylmethyl esters derived from this compound undergo decarboxylative cross-coupling with arylboronic acids (Table 1) .

Table 1: Pd-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Pentafluorobenzoates

| Substrate | Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| (Ph)₂CH-OBz-C₆F₅ | 4-MeO-C₆H₄B(OH)₂ | Pd(IPr)(styrene)₂ | 85–90 |

| (1-Naphthyl)(Ph)CH-OBz-C₆F₅ | PhB(OH)₂ | (IPr)Pd(CHPh₂)(OOCC₆F₅) | 78 |

Conditions: Toluene, 110°C, K₃PO₄ base, 12–24 h .

Copper-Catalyzed Alkynylation

In methanol with CuBF₄(CH₃CN)₄ and DIPEA, the compound participates in alkynylation with terminal alkynes (e.g., ethynylthiophene derivatives) .

Esterification and Transesterification

The sodium salt reacts with alkyl halides or alcohols to form esters, enabling modular synthesis of fluorinated benzoates (Table 2) .

Table 2: Esterification Reactions

| Alcohol | Reagents | Product | Yield (%) |

|---|---|---|---|

| (S)-(4-Me-C₆H₄)(Ph)CHOH | EDC- HCl, DMAP, DCM | (S)-(4-Me-C₆H₄)(Ph)CH-OBz-C₆F₅ | 43 |

| 2-Naphthol | 2,3,4,5,6-PFBz-Cl, NEt₃ | 2-Naphthyl-OBz-C₆F₅ | 42 |

Conditions: Room temperature, 18 h, dichloromethane solvent .

Redox Reactions

The carboxylate group undergoes decarboxylation under thermal or catalytic conditions:

-

Decarboxylative Arylation: At 130–160°C with Cu catalysts, it forms pentafluorophenylcopper intermediates for biaryl synthesis.

-

Oxidation: With KMnO₄ in acidic media, the benzene ring is oxidized to a diol.

Coordination Chemistry

The compound acts as a weakly coordinating anion in organometallic complexes, stabilizing cationic species via electrostatic interactions .

Example: Formation of [Ag(C₇F₅CO₂)]ₙ polymers with argentophilic interactions .

Key Mechanistic Insights

-

Electrophilic Activation: Fluorine substituents lower the LUMO energy, facilitating nucleophilic attack.

-

Steric Effects: Bulky ester groups (e.g., diarylmethyl) enhance oxidative addition in cross-coupling .

-

Solvent Polarity: Polar aprotic solvents (e.g., DMAc) improve reaction rates in decarboxylative processes.

科学研究应用

Medicinal Chemistry

Sodium 2,3,4,5,6-pentafluorobenzoate has been investigated for its role in synthesizing pharmaceutical compounds. Its use as a building block in the synthesis of complex molecules allows for the development of new drugs with enhanced biological activity. For example:

- Antimicrobial Agents : Research has shown that derivatives of pentafluorobenzoic acid exhibit significant antimicrobial properties. The introduction of pentafluorobenzoate moieties into drug candidates can enhance their efficacy against resistant strains of bacteria .

- Antifungal Compounds : It has been utilized in the synthesis of isavuconazonium sulfate, an antifungal agent. The compound's fluorinated nature improves its pharmacokinetic properties, making it more effective in clinical applications .

Materials Science

The unique properties of this compound make it valuable in materials science:

- Fluorinated Polymers : It serves as a precursor for the synthesis of fluorinated polymers that possess high thermal stability and chemical resistance. These materials are useful in applications requiring durability under harsh conditions.

- Nanomaterials : The compound has been employed as a photocoupling agent for the immobilization of nanomaterials. This application is crucial for developing advanced materials used in electronics and catalysis .

Analytical Chemistry

In analytical chemistry, this compound is used for its effectiveness in various analytical techniques:

- Chromatography : It has been utilized as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC). The fluorinated groups enhance the detection sensitivity and resolution of analytes .

- Spectroscopy : The compound's distinct spectral characteristics facilitate its use in spectroscopic analyses such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), aiding in the identification and quantification of complex mixtures .

Case Study 1: Synthesis of Fluorinated Antimicrobials

A study conducted at the University of Kentucky explored the synthesis of novel antimicrobial agents using this compound as a key intermediate. The researchers reported enhanced antimicrobial activity against several pathogens compared to non-fluorinated analogs.

Case Study 2: Development of Fluorinated Polymers

Research at a leading materials science institute demonstrated the use of this compound in developing high-performance fluorinated polymers. These polymers exhibited superior chemical resistance and thermal stability compared to traditional polymers.

作用机制

The mechanism of action of sodium 2,3,4,5,6-pentafluorobenzoate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.

Pathways Involved: It may influence signaling pathways and metabolic processes, although specific pathways are still under investigation.

相似化合物的比较

Pentafluorobenzoic Acid: The parent acid of sodium 2,3,4,5,6-pentafluorobenzoate.

Tetrafluorobenzoates: Compounds with four fluorine atoms, such as 2,3,4,5-tetrafluorobenzoate and 2,3,5,6-tetrafluorobenzoate.

Trifluorobenzoates: Compounds with three fluorine atoms, such as 2,4,5-trifluorobenzoate.

Uniqueness: this compound is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and unique reactivity patterns compared to less fluorinated analogs .

生物活性

Sodium 2,3,4,5,6-pentafluorobenzoate (CAS No. 4830-57-3) is a fluorinated aromatic compound with significant biological activity that has garnered attention in various fields including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CFNaO

- Molecular Weight : 234.06 g/mol

- Solubility : Soluble in water (up to 0.895 mg/ml) .

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its structure and the presence of fluorine atoms. The following mechanisms have been identified:

- Antimicrobial Activity : Studies have shown that derivatives of pentafluorobenzoate possess antimicrobial properties. For instance, compounds containing this moiety demonstrated significant antibacterial effects against various pathogens while showing reduced activity against fungi .

- Interaction with Biological Membranes : The high lipophilicity attributed to the fluorinated structure allows for effective interactions with cell membranes, enhancing permeability and bioavailability .

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been studied for its potential as a P-glycoprotein substrate which may influence drug transport and metabolism .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antimicrobial Efficacy : A study reported that this compound showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Environmental Impact : Research on the occurrence and removal of pharmaceuticals from water matrices indicated that this compound can be effectively adsorbed onto graphene oxide sheets. This finding suggests its potential application in environmental remediation strategies .

- Complex Formation with Metals : Another study investigated the effect of substituents in pentafluorobenzoate on cadmium complexes. The findings suggested that these complexes exhibit unique structural properties that could influence their biological interactions .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthesis conditions for sodium 2,3,4,5,6-pentafluorobenzoate in crystal engineering studies?

- Methodological Answer : this compound can be synthesized via acid-base neutralization. A common approach involves reacting 2,3,4,5,6-pentafluorobenzoic acid with sodium hydroxide in ethanol. For co-crystallization studies, stoichiometric ratios of organic bases (e.g., 1,10-phenanthrolinium) and the acid (molar ratio 1:3) are dissolved in ethanol, followed by slow solvent evaporation over 7 days to yield block-shaped crystals suitable for X-ray diffraction . Monitoring pH and solvent purity is critical to avoid side reactions.

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic parameters (e.g., triclinic system, space group P1, cell dimensions a = 9.288 Å, b = 11.099 Å, c = 15.723 Å) are refined using programs like SHELXL . Hydrogen atoms are placed geometrically (C–H = 0.93 Å, O–H = 0.82 Å) with isotropic displacement parameters. Complementary techniques include IR spectroscopy to confirm carboxylate deprotonation and elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. How do non-classical hydrogen bonds (C–H⋯F, F⋯π) influence the supramolecular architecture of this compound complexes?

- Methodological Answer : Fluorine's high electronegativity enables weak but directional interactions. In co-crystals with 1,10-phenanthrolinium, C–H⋯F (2.3–2.5 Å) and F⋯π (3.1–3.4 Å) interactions stabilize 3D networks. These are identified via Hirshfeld surface analysis and quantified using PLATON software. For accurate modeling, anisotropic displacement parameters for fluorine atoms must be refined to resolve electron density overlaps .

Q. What factors contribute to discrepancies in crystallographic R-values during refinement?

- Methodological Answer : High R-values (e.g., R1 = 0.078, wR2 = 0.276) may arise from twinning, disorder, or weak diffraction. Mitigation strategies:

- Use multi-scan absorption corrections (e.g., SADABS) to address intensity variations .

- Apply restraints to disordered regions (e.g., fluorine atoms in flexible carboxylate groups).

- Validate models with CheckCIF to flag geometric outliers. SHELX’s robust algorithms are preferred for handling high thermal motion in fluorine-rich systems .

Q. How does this compound behave in coordination chemistry with heavy metals?

- Methodological Answer : The carboxylate acts as a bridging ligand. In tetraphenylantimony complexes, axial Sb–O bond lengths (2.286–2.317 Å) vary with fluorine electronegativity, altering coordination geometry. Synchrotron XRD reveals ligand-induced distortions (e.g., trigonal bipyramidal vs. octahedral). Pair distribution function (PDF) analysis can probe solution-state behavior .

Q. Data Contradictions and Resolution

Q. Why do reported melting points for this compound derivatives vary across studies?

- Resolution : Polymorphism and hydration states cause discrepancies. For example, anhydrous forms melt at 220°C, while hydrated versions degrade at lower temperatures. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and thermogravimetric analysis (TGA) to identify phase transitions. Cross-validate with powder XRD to confirm crystallinity .

Q. Experimental Design Considerations

Q. What precautions are necessary when handling this compound in aqueous systems?

- Methodological Answer : Fluorine hydrolysis can release HF under acidic conditions. Use pH-stable buffers (e.g., phosphate, pH 7–9) and conduct reactions in PTFE-lined autoclaves. Monitor fluoride ions via ion-selective electrodes. For toxicity, adhere to hazard codes H314 (skin corrosion) and H318 (eye damage) with proper PPE .

属性

IUPAC Name |

sodium;2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVUOJLQDVPMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635492 | |

| Record name | Sodium pentafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4830-57-3 | |

| Record name | Sodium pentafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。